![molecular formula C16H19FN4O2S B2870431 N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylethanesulfonamide CAS No. 2415534-61-9](/img/structure/B2870431.png)
N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylethanesulfonamide, also known as PF-06463922, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It is being developed as a potential treatment for various types of cancer, including non-small cell lung cancer, breast cancer, and pancreatic cancer.
Mécanisme D'action
N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylethanesulfonamide is a selective inhibitor of the human epidermal growth factor receptor 4 (HER4). HER4 is a member of the HER family of receptor tyrosine kinases, which are involved in cell growth, differentiation, and survival. By inhibiting HER4, this compound blocks the downstream signaling pathways that promote cancer cell growth and survival. This leads to inhibition of tumor growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical models of cancer. It has also been shown to inhibit the proliferation and migration of cancer cells, as well as induce apoptosis in cancer cells. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. These properties make it an attractive candidate for further development as a potential cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylethanesulfonamide is its potent antitumor activity in preclinical models of cancer. This makes it an attractive candidate for further development as a potential cancer therapy. However, one limitation of this compound is its selectivity for HER4. This limits its potential use in cancers that do not express HER4. In addition, further studies are needed to evaluate the safety and efficacy of this compound in humans.
Orientations Futures
There are several future directions for the development of N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylethanesulfonamide. One potential direction is the evaluation of its efficacy in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another potential direction is the evaluation of its efficacy in different types of cancer, including those that do not express HER4. In addition, further studies are needed to evaluate the safety and efficacy of this compound in humans, and to optimize its dosing and administration schedule.
Méthodes De Synthèse
The synthesis of N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylethanesulfonamide involves several steps. The first step is the preparation of 6-(4-fluorophenyl)pyridazine-3-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with azetidine-3-amine to form the desired product. The final step involves the addition of N-methylethanesulfonamide to the product to obtain this compound. The synthesis method has been optimized to yield high purity and high yield of the product.
Applications De Recherche Scientifique
N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylethanesulfonamide has been extensively studied in preclinical models of cancer. It has shown potent antitumor activity in various types of cancer, including non-small cell lung cancer, breast cancer, and pancreatic cancer. In addition, it has been shown to be well-tolerated in animal models, with no significant toxicity observed. These findings have led to the initiation of clinical trials to evaluate the safety and efficacy of this compound in humans.
Propriétés
IUPAC Name |
N-[1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O2S/c1-3-24(22,23)20(2)14-10-21(11-14)16-9-8-15(18-19-16)12-4-6-13(17)7-5-12/h4-9,14H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWPELRDIKNDNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)C1CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1Z)-N'-hydroxy-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide](/img/structure/B2870349.png)
![1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(4-(trifluoromethyl)pyridin-2-yl)piperazine](/img/structure/B2870351.png)

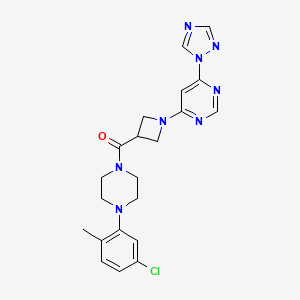
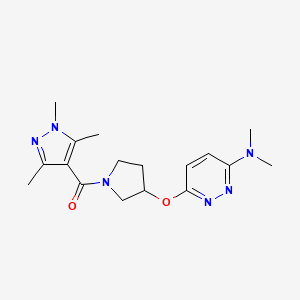
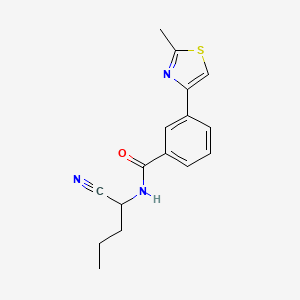
![2-methoxy-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2870360.png)
![1-(Methoxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2870361.png)
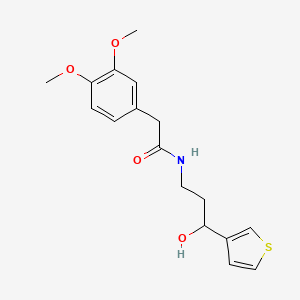
![1-(9H-carbazol-9-yl)-3-[(4-iodophenyl)amino]propan-2-ol](/img/structure/B2870363.png)
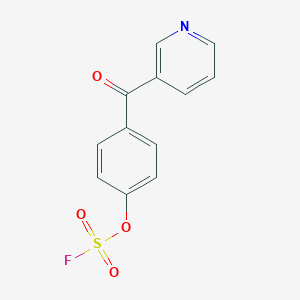
![N-(3-cyano-5-phenyl-2-furyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B2870368.png)
